Formoterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.12X10+4 mg/L at 25 °C /Estimated/

4.16e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Formoterol in Asthma Management

Formoterol is a long-acting beta2-adrenergic receptor agonist (LABA) that plays a significant role in scientific research on asthma treatment. Its primary function is to relax the muscles surrounding the airways, leading to bronchodilation and improved airflow in the lungs [].

Efficacy as a Reliever Medication

Research has compared formoterol to salbutamol (SABA), another bronchodilator, for use as needed (reliever) therapy in asthma. Studies suggest formoterol is as effective, if not more effective, in relieving asthma symptoms compared to salbutamol []. Furthermore, using formoterol as a reliever may reduce the frequency of exacerbations requiring oral corticosteroids [].

Combination Therapy

Formoterol is often combined with inhaled corticosteroids (ICS) for long-term asthma management. Studies have shown that the combination of formoterol and budesonide provides effective maintenance therapy when compared to monotherapy with either drug alone []. This combination therapy not only improves lung function and reduces symptom severity but also improves health-related quality of life scores for patients [].

Formoterol in COPD Research

Chronic obstructive pulmonary disease (COPD) is another respiratory condition where formoterol is a valuable research subject. Similar to asthma, formoterol acts as a bronchodilator in COPD, helping to ease breathing difficulties.

Improved Lung Function and Symptom Relief

Clinical trials have demonstrated the effectiveness of inhaled formoterol, either alone or combined with other medications, in improving lung function and relieving COPD symptoms, particularly dyspnea (difficulty breathing) []. This translates to a better quality of life for COPD patients.

Reduced Exacerbation Risk

Studies have shown that formoterol use can reduce the frequency of COPD exacerbations, which are episodes of worsening symptoms that may require hospitalization []. This finding highlights the potential of formoterol for preventing complications associated with COPD.

Formoterol is a long-acting β2 adrenergic agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is known for its rapid onset of action, typically within 2 to 3 minutes, and an extended duration of effect lasting up to 12 hours, which distinguishes it from short-acting β2 agonists like salbutamol, which are effective for only 4 to 6 hours . Formoterol is often administered via inhalation in various formulations, including dry powder inhalers and metered-dose inhalers, and is available under several brand names such as Foradil and Symbicort .

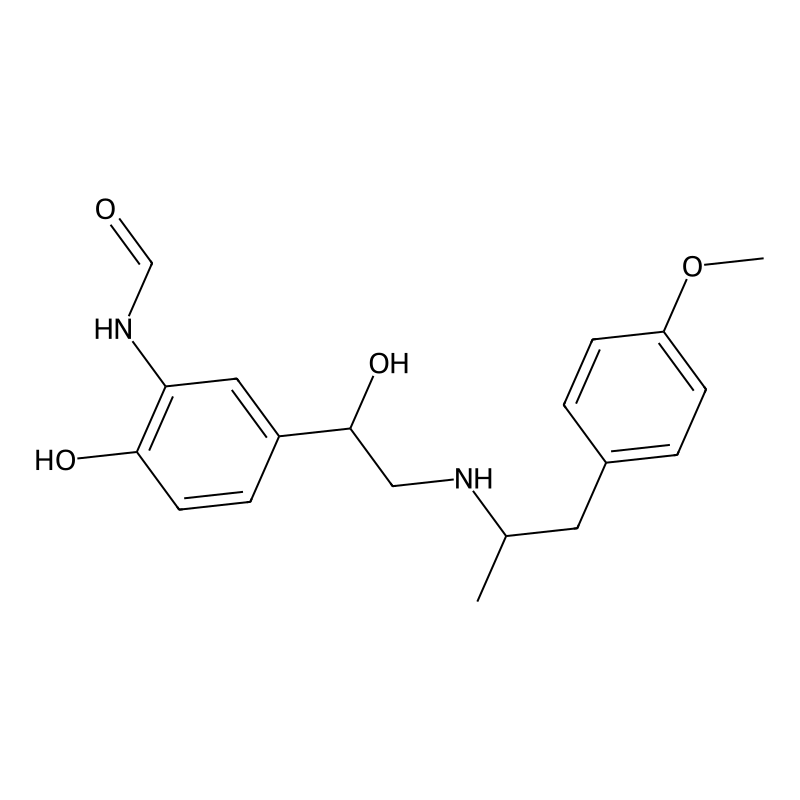

The chemical structure of formoterol is characterized by the formula C19H24N2O4, with a molar mass of approximately 344.41 g/mol. Its IUPAC name is N-[2-hydroxy-5-(1-hydroxy-2-{[2-(4-methoxyphenyl)-1-methylethyl]amino}ethyl)phenyl]formamide .

Formoterol works by mimicking the effects of the natural hormone epinephrine on beta2-adrenergic receptors in the airways of the lungs []. When Formoterol binds to these receptors, it activates a signaling cascade that leads to relaxation of the smooth muscle cells surrounding the airways. This relaxation allows the airways to open more widely, improving airflow and easing breathing difficulties associated with asthma and COPD [].

Formoterol is generally well-tolerated, but side effects like tremor, heart palpitations, and dizziness can occur []. It's important to note that LABAs should not be used alone to treat sudden asthma attacks; they are meant for long-term management []. Formoterol is typically administered via inhalation, and accidental ingestion can be harmful [].

Formoterol undergoes various metabolic transformations primarily in the liver. The major metabolic pathways include direct glucuronidation at the phenolic hydroxyl group and O-demethylation followed by glucuronidation. These processes involve several cytochrome P450 isoenzymes, notably CYP2D6, CYP2C19, CYP2C9, and CYP2A6 .

In terms of

As a β2 adrenergic agonist, formoterol acts by stimulating β2 receptors in bronchial smooth muscle, leading to relaxation and bronchodilation. This mechanism helps alleviate symptoms such as wheezing and shortness of breath associated with asthma and COPD . Its efficacy in improving lung function has made it a key component in combination therapies with inhaled corticosteroids for better asthma control .

Formoterol can be synthesized through several methods. One notable process involves the reaction of optically pure 4-benzyloxy-3-formamidostyrene oxide with an N-benzylamine sidechain under controlled conditions to yield dibenzylformoterol. This intermediate is then subjected to catalytic hydrogenation to produce formoterol .

The synthesis can also be performed using various solvents such as methanol or ethanol under specific temperature and pressure conditions to optimize yield and purity. The final product can be isolated as different salt forms, including fumarate or tartrate salts, enhancing its stability and solubility for pharmaceutical use .

Formoterol is primarily used in the treatment of respiratory conditions like asthma and COPD. Its long-acting nature allows for twice-daily dosing, making it convenient for patients managing chronic respiratory issues. Additionally, it is often used in combination with inhaled corticosteroids to provide both immediate relief and long-term control over airway inflammation and constriction .

Moreover, formoterol has been studied for its potential applications beyond respiratory diseases, including its use in exercise-induced bronchospasm prevention due to its rapid onset of action .

Formoterol's interactions with other drugs are significant in clinical settings. It may interact with other β agonists or medications that affect heart rate and blood pressure due to its cardiovascular effects. Moreover, patients using monoamine oxidase inhibitors or tricyclic antidepressants should be monitored closely when prescribed formoterol due to potential additive effects on cardiovascular stimulation .

Research has also indicated that the electrochemical properties of formoterol fumarate can be influenced by interactions with novel electrode materials in analytical studies, showcasing its versatility beyond therapeutic applications .

Formoterol shares similarities with other long-acting β2 agonists but possesses unique characteristics that set it apart:

| Compound | Duration of Action | Onset Time | Unique Features |

|---|---|---|---|

| Formoterol | Up to 12 hours | 2-3 minutes | Rapid onset; effective in combination therapy |

| Salmeterol | Up to 12 hours | 15-30 minutes | Slower onset; primarily used as maintenance therapy |

| Arformoterol | Up to 12 hours | 15 minutes | Enantiopure version; more potent than racemic mixtures |

| Bambuterol | Up to 12 hours | Slow | Prodrug; requires metabolic activation |

| Sustained-release oral salbutamol | 8-12 hours | 30 minutes | Shorter duration compared to formoterol |

Formoterol's rapid onset combined with its long duration makes it particularly effective for acute exacerbations while also serving as a maintenance therapy option. Its unique pharmacokinetic profile allows it to be utilized effectively in various clinical scenarios compared to other β2 agonists .

Molecular formula (C₁₉H₂₄N₂O₄) and molecular weight

Formoterol is characterized by the molecular formula C₁₉H₂₄N₂O₄, which represents its complete atomic composition [1] [3]. The molecular weight of formoterol is 344.4049 g/mol, as determined by precise analytical measurements [8]. This value is sometimes reported as 344.411 g/mol in chemical databases and reference materials [3]. The monoisotopic molecular weight of formoterol has been calculated as 344.173607 g/mol, which represents the exact mass of the most abundant isotopic form of the molecule [3] [8].

Structural components and functional groups

Formoterol contains several key functional groups that contribute to its chemical properties and reactivity [1]. The molecule possesses a phenol group (hydroxyl attached to an aromatic ring), which contributes to its acid-base properties and hydrogen bonding capabilities [1] [10]. A formamide group (N-formyl) is present in the structure, specifically as N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide [1] [10].

The structure also features a secondary amine functional group, which plays a significant role in the compound's chemical behavior and stability [17]. Additionally, formoterol contains a methoxy group (-OCH₃) attached to a phenyl ring, creating a 4-methoxyphenyl moiety that forms part of the extended structure [1] [10]. The molecule also includes a secondary alcohol group, which contributes to its hydrogen bonding capabilities and overall polarity [1] [3].

IUPAC nomenclature and chemical identifiers

Systematic nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, formoterol is systematically named as N-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide [10] [12]. This systematic name precisely describes the arrangement of atoms and functional groups within the molecule, providing a standardized identification method [1].

Alternative systematic names have also been reported in scientific literature, including N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide, which represents the same chemical structure using slightly different naming conventions [5] [13]. For the specific stereoisomers, the systematic names incorporate stereochemical descriptors, such as N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide for the (R,R)-isomer [12] [22].

Registry numbers and database identifiers

Formoterol is registered under various identification systems to facilitate its tracking and reference in scientific and regulatory contexts [1] [10]. The primary Chemical Abstracts Service (CAS) registry number for formoterol is 73573-87-2, which uniquely identifies the compound in chemical databases [4] [13]. For the specific stereoisomers, separate CAS numbers have been assigned: 67346-48-9 for the (S,S)-formoterol and 67346-49-0 for the (R,R)-formoterol (arformoterol) [2] [13].

The compound is also identified in various chemical and biological databases through specific identifiers [1] [10]. These include:

| Database | Identifier |

|---|---|

| PubChem Compound ID | 3410 |

| ChEBI ID | CHEBI:63082 |

| ChEMBL ID | CHEMBL1256786 |

| DrugBank ID | DB00983 |

| HMDB ID | HMDB0015118 |

| KEGG ID | C07805, D07990 |

These identifiers enable cross-referencing of formoterol across different scientific databases and facilitate access to comprehensive information about the compound [1] [8] [10].

Physical and chemical characteristics

Appearance, color, and physical state

Formoterol in its pure form appears as a white to off-white crystalline solid at room temperature [11] [14]. The compound is typically described as odorless in scientific literature and safety data sheets [14]. When examined under standard laboratory conditions, formoterol maintains its solid crystalline state, which is important for its stability and handling in various applications [11] [14].

The physical appearance of formoterol may vary slightly depending on the specific salt form, with the fumarate dihydrate form being the most commonly encountered in research and analytical settings [5] [11]. This salt form maintains the white to off-white crystalline appearance characteristic of the parent compound [11] [14].

Solubility profile in various solvents

Formoterol exhibits a distinct solubility profile across different solvents, which is crucial for its processing, analysis, and formulation [6] [15]. In water, formoterol is described as slightly soluble, which limits its direct aqueous applications without appropriate formulation techniques [6] [15].

The compound shows significantly higher solubility in methanol, making this solvent particularly useful for analytical procedures and certain processing steps [6] [15]. In 2-propanol (isopropanol), formoterol is slightly soluble, providing an alternative organic solvent option for specific applications [6] [15].

Formoterol is practically insoluble in acetonitrile, which can be advantageous in certain separation and purification processes [6] [15]. The solubility profile of formoterol can be summarized as follows:

| Solvent | Solubility Description |

|---|---|

| Water | Slightly soluble |

| Methanol | Soluble |

| 2-Propanol | Slightly soluble |

| Acetonitrile | Practically insoluble |

| Dimethyl sulfoxide (DMSO) | Soluble (20 mg/mL) |

This solubility pattern influences the selection of appropriate solvents for various analytical and processing procedures involving formoterol [6] [11] [15].

pKa and acid-base properties

Formoterol possesses important acid-base properties due to its functional groups, particularly the phenolic hydroxyl and secondary amine groups [6] [10]. The compound has two distinct pKa values, reflecting its ability to undergo stepwise protonation and deprotonation reactions in solution [6] [14].

The first pKa value (pKa1) of formoterol is approximately 7.9, while the second pKa value (pKa2) is around 9.2 at 25°C [6]. These values indicate that formoterol can exist in different ionization states depending on the pH of the solution, which significantly affects its solubility and chemical behavior in various environments [6] [10].

The pH of a 0.1% w/v aqueous solution of formoterol fumarate is approximately 6.0, reflecting the influence of the fumaric acid component in this salt form [15]. The acid-base properties of formoterol are important considerations in its formulation, analysis, and chemical interactions [6] [10] [14].

Stability and reactivity parameters

Formoterol demonstrates specific stability and reactivity characteristics that are important for its handling, storage, and chemical interactions [14] [17]. Under normal conditions, formoterol is generally stable, but certain factors can affect its chemical integrity [14] [17].

The compound is sensitive to light exposure, which can lead to degradation over time [14]. This photosensitivity necessitates appropriate protection from light during storage and handling to maintain its chemical integrity [14]. Formoterol should be kept away from heat, sparks, open flames, and hot surfaces to prevent potential degradation or hazardous reactions [14].

Formoterol is incompatible with strong oxidizing agents, which can react with the compound and potentially lead to degradation products [14]. The secondary amine group in formoterol makes it susceptible to Maillard reactions when combined with reducing sugars, which has implications for its formulation and stability in certain matrices [17].

The stability of formoterol is also influenced by temperature, with accelerated degradation observed at elevated temperatures [18]. Studies have shown that formoterol follows first-order kinetics in its degradation processes at high temperatures, which provides valuable information for predicting its shelf life under various storage conditions [18].

Stereochemical aspects

Stereogenic centers and isomeric forms

Formoterol contains two stereogenic centers (chiral carbons), which results in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R) [19] [20]. These stereogenic centers are located at the carbon bearing the hydroxyl group and at the carbon adjacent to the nitrogen of the secondary amine [19] [22].

The presence of these stereogenic centers leads to distinct stereochemical properties that influence the compound's three-dimensional structure and biological interactions [19] [20]. The four stereoisomers of formoterol can be classified into two pairs of enantiomers: (R,R)/(S,S) and (R,S)/(S,R) [19] [22].

The (R,R) and (S,S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images [19]. Similarly, the (R,S) and (S,R) isomers form another enantiomeric pair [19] [22]. The (R,R) and (R,S) isomers are diastereomers, as are the (S,S) and (S,R) isomers, meaning they are not mirror images of each other and have different physical and chemical properties [19] [22].

Structural differences between (R,R)- and (S,S)-formoterol

The (R,R)- and (S,S)-formoterol isomers differ in the spatial arrangement of atoms around the two stereogenic centers, resulting in distinct three-dimensional structures despite having identical molecular formulas and connectivity [19] [20]. These structural differences lead to significant variations in their chemical and biological properties [20].

The (R,R)-isomer, also known as arformoterol, has both stereogenic centers in the R configuration [2] [20]. In contrast, the (S,S)-isomer has both stereogenic centers in the S configuration [2] [20]. These configurations determine the spatial orientation of the hydroxyl group and the methyl group at the respective stereogenic centers [19] [20].

Research has demonstrated that the (R,R)-isomer has significantly higher affinity for its biological target compared to the (S,S)-isomer, with binding affinities differing by approximately 1000-fold (2.9 nM for (R,R)-formoterol versus 3100 nM for (S,S)-formoterol) [20]. This dramatic difference in binding affinity highlights the critical importance of stereochemistry in determining the compound's properties [20].

Racemic mixtures and diastereomeric purity

Formoterol is often encountered as a racemic mixture containing equal amounts of the (R,R) and (S,S) enantiomers [19] [21]. This racemic nature has important implications for its properties and applications, as the different stereoisomers contribute differently to the overall profile of the compound [19] [20].

The diastereomeric purity of formoterol preparations is a critical quality parameter that requires careful analytical assessment [18] [21]. High-performance liquid chromatography (HPLC) methods using chiral columns have been developed and validated for the determination of formoterol stereoisomers and their potential inversion products [18]. These methods can achieve adequate resolution of all four stereoisomers with acceptable detection and quantitation limits [18].

Studies on the stereochemical stability of formoterol have shown that chiral inversion can occur at elevated temperatures, following first-order rate kinetics [18]. Importantly, this inversion occurs at a single chiral center, resulting in the reversible formation of diastereoisomers: (R,R)↔(S,R) and (S,S)↔(R,S) [18]. No enantiomerization or complete diastereomerization has been observed under the conditions studied [18].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.40 /Estimated/

2.2

UNII

GHS Hazard Statements

H332 (23.08%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (76.92%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (69.23%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H370 (23.08%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (30.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (30.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Arformoterol is indicated in the maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.

Therapeutic Uses

Formoterol is indicated to treat asthma concomitantly with short-acting beta2-agonists, inhaled or systemic corticosteroids and theophylline therapy. /Included in US product labeling/

Formoterol is indicated for long-term maintenance treatment of asthma in adult and children 5 years of age and older with reversible obstructive airway disease, including patients with symptoms of nocturnal asthma. /Included in US product labeling/

Formoterol is indicated as long-term, twice-daily administration in the treatment of patients with chronic obstructive pulmonary disease including chronic bronchitis and emphysema. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for FORMOTEROL (6 total), please visit the HSDB record page.

Mechanism of Action

While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response.

Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation.

Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes).

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

73573-87-2

Absorption Distribution and Excretion

Elimination differs depending on the route and formulation administered. Following oral administration in 2 healthy subjects, approximately 59-62% and 32-34% of an administered dose was eliminated in the urine and feces, respectively. Another study which attempted to mimic inhalation via combined intravenous/oral administration noted approximately 62% of the administered dose in the urine and 24% in the feces. Following inhalation in patients with asthma, approximately 10% and 15-18% of the administered dose was excreted in urine as unchanged parent drug and direct formoterol glucuronides, respectively, and corresponding values in patients with COPD were 7% and 6-9%, respectively.

Renal clearance of formoterol following inhalation is approximately 157 mL/min.

In patients with COPD, the mean peak plasma concentration (Cmax) and AUC0-12h following twice daily administration for 14 days were 4.3 pg/mL and 34.5 pg.hr/mL, respectively. The time to peak plasma concentration (Tmax) was approximately 0.5 hours.

Following the administration of a single oral dose of arformoterol to eight healthy subjects, 63% of the administered dose was recovered in the urine and 11% in the feces within 48 hours. After 14 days, a total of 89% of the total dose had been recovered - 67% in the urine and 22% in the feces - with approximately 1% remaining unchanged in the urine.

In healthy male subjects, the clearance of a single oral dose of arformoterol was 8.9 L/h.

Protein binding: Moderate 61-64%. Serum albumin binding was 31% to 38% over a range of 5 to 500 ng/mL.

Bioavailability: Pulmonary: 21-37%; Total systemic: 46%.

It is not known whether formoterol is distributed in human breast milk. However, it is distributed in rat milk after oral administration.

In asthma patients following a 12 or 24 ug dose: 10% and 15 to 18% excreted unchanged in the urine, respectively. In chronic obstructive pulmonary disease (COPD) patients following a 12 or 24 ug dose: 7% and 6 to 9% excreted unchanged in the urine; respectively.

For more Absorption, Distribution and Excretion (Complete) data for FORMOTEROL (8 total), please visit the HSDB record page.

Metabolism Metabolites

Arformoterol was almost entirely metabolized following oral administration of 35 mcg of radiolabeled arformoterol in eight healthy subjects. Direct conjugation of arformoterol with glucuronic acid was the major metabolic pathway. O-Desmethylation is a secondary route catalyzed by the CYP enzymes CYP2D6 and CYP2C19.

Formoterol is metabolized primarily by direct glucuronidation at either the phenolic or aliphatic hydroxyl group and O-demethylation followed by glucuronide conjugation at either phenolic hydroxyl groups. Minor pathways involve sulfate conjugation of formoterol and deformylation followed by sulfate conjugation. The most prominent pathway involves direct conjugation at the phenolic hydroxyl group. The second major pathway involves O-demethylation followed by conjugation at the phenolic 2'-hydroxyl group. Four cytochrome P450 isozymes (CYP2D6, CYP2C19, CYP2C9 and CYP2A6) are involved in the O-demethylation of formoterol. Formoterol did not inhibit CYP450 enzymes at therapeutically relevant concentrations. Some patients may be deficient in CYP2D6 or 2C19 or both. Whether a deficiency in one or both of these isozymes results in elevated systemic exposure to formoterol or systemic adverse effects has not been adequately explored.

Formoterol was conjugated to inactive glucuronides and a previously unidentified sulfate. The phenol glucuronide of formoterol was the main metabolite in urine. Formoterol was also O-demethylated and deformylated. Plasma exposure to these pharmacologically active metabolites was low. O-demethylated formoterol was seen mainly as inactive glucuronide conjugates and deformylated formoterol only as an inactive sulfate conjugate. Intact formoterol and O-demethylated formoterol dominated recovery in feces. Mean recovery of unidentified metabolites was 7. 0% in urine and 2.0% in feces.

Associated Chemicals

Wikipedia

FDA Medication Guides

Arformoterol Tartrate

SOLUTION;INHALATION

SUNOVION

05/29/2019

Foradil Certihaler

Formoterol Fumarate

POWDER;INHALATION

NOVARTIS

06/02/2010

Perforomist

MYLAN SPECLT

Foradil

03/02/2016

Drug Warnings

Anaphylactic reactions, urticaria, angioedema, rash, and bronchospasm have been reported rarely with formoterol oral inhalation therapy.

Formoterol oral inhalation powder should not be initiated in patients with substantially worsening or acutely deteriorating asthma, which may be a life-threatening condition. Failure to respond to a previously effective dosage of formoterol may indicated substantially worsening asthma that requires reevaluation. If inadequate control of symptoms persists with supplemental beta2-agonist bronchodilator therapy (i.e., if there is a need to increase the dose or frequency of administration of the short-acting, inhaled bronchodilator), prompt reevaluation of asthma therapy is required, with special consideration given to the possible need for anti-inflammatory treatment (e.g., corticosteroids); however, extra/increased doses of formoterol should not be used in such situations.

Although uncommon at recommended dosages, clinically important changes in systolic and/or diastolic blood pressure, heart rate, and ECG (e.g. flattening of the T wave, prolongation of the QTc interval, ST-segment depression) have been associated with formoterol oral inhalation therapy and may necessitate discontinuance of the drug. Cardiovascular effects generally have resolved within a few hours. Like other sympathomimetic amines, formoterol should be used with caution in patients with cardiovascular disorders, especially coronary insufficiency, cardiac arrhythmias, or hypertension; in patient s withe seizure disorders or thyrotoxicosis; and in those who are unusually responsive to sympathomimetic amines.

For more Drug Warnings (Complete) data for FORMOTEROL (19 total), please visit the HSDB record page.

Biological Half Life

In COPD patients given 15 mcg inhaled arformoterol twice a day for 14 days, the mean terminal half-life of arformoterol was 26 hours.

Mean terminal: 10 hours

Use Classification

Pharmaceuticals

General Manufacturing Information

Information available in 2004 indicated that Formoterol was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Denmark, Greece, Ireland

Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Antigua & Barbuda, Argentina, Aruba, Australia, Austria, Bahamas, Barbados, Belgium, Belize, Bermuda, Brazil, Bulgaria, Canada, Cayman Islands, Chile, Colombia, Costa Rica, Czech Republic, Denmark, Dominican Republic, El Salvador, Ethiopia, Finland, France, Germany, Ghana, Greece, Grenada, Guatemala, Guyana, Haiti, Honduras, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Jamaica, Japan, Kenya, Libyan Arab Jamahiriya, Malawi, Malaysia, Malta, Mauritius, Mexico, Mozambique, Netherlands Antilles, Netherlands, New Zealand, Nicaragua, Nigeria, Norway, Panama, Poland, Portugal, Romania, Russian Federation, Saint Lucia, Saint Vincent & The Grenadines, Singapore, South Africa, Spain, Sudan, Suriname, Sweden, Switzerland, Thailand, Trinidad & Tobago, Turkey, Uganda, United Kingdom, United Republic of Tanzania, USA, Zambia, Zimbabwe (1,2) [NOTE: Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina-DI, Spain-DI (2)] /Formoterol fumerate/

Information available in 2004 indicated that Formoterol hemifumerate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Portugal, Singapore, Spain /Formoterol hemifumerate/

Clinical Laboratory Methods

Interactions

May increase risk of arrhythmias in patients receiving halogenated hydrocarbon anesthesia.

Concomitant treatment /with tricyclic antidepressants, disopyramide, phenothiazines, procainamide or quinidine/may prolong the QTc interval and increase the risk of ventricular arrhythmias.

/Alcohol, levodopa, levothyroxine, oxytocin/ may impair cardiac tolerance towards beta2-sympathomimetics.

For more Interactions (Complete) data for FORMOTEROL (6 total), please visit the HSDB record page.

Dates

Zhang M, Fawcett JP, Shaw JP: Stereoselective urinary excretion of formoterol and its glucuronide conjugate in human. Br J Clin Pharmacol. 2002 Sep;54(3):246-50. doi: 10.1046/j.1365-2125.2002.01641.x. [PMID:12236843]

Somers GI, Lindsay N, Lowdon BM, Jones AE, Freathy C, Ho S, Woodrooffe AJ, Bayliss MK, Manchee GR: A comparison of the expression and metabolizing activities of phase I and II enzymes in freshly isolated human lung parenchymal cells and cryopreserved human hepatocytes. Drug Metab Dispos. 2007 Oct;35(10):1797-805. Epub 2007 Jul 12. [PMID:17627976]

Tronde A, Gillen M, Borgstrom L, Lotvall J, Ankerst J: Pharmacokinetics of budesonide and formoterol administered via 1 pressurized metered-dose inhaler in patients with asthma and COPD. J Clin Pharmacol. 2008 Nov;48(11):1300-8. doi: 10.1177/0091270008322122. [PMID:18974284]

Salomon JJ, Hagos Y, Petzke S, Kuhne A, Gausterer JC, Hosoya K, Ehrhardt C: Beta-2 Adrenergic Agonists Are Substrates and Inhibitors of Human Organic Cation Transporter 1. Mol Pharm. 2015 Aug 3;12(8):2633-41. doi: 10.1021/mp500854e. Epub 2015 Mar 18. [PMID:25751092]

Horvath G, Schmid N, Fragoso MA, Schmid A, Conner GE, Salathe M, Wanner A: Epithelial organic cation transporters ensure pH-dependent drug absorption in the airway. Am J Respir Cell Mol Biol. 2007 Jan;36(1):53-60. doi: 10.1165/rcmb.2006-0230OC. Epub 2006 Aug 17. [PMID:16917073]

Rosenborg J, Larsson P, Tegner K, Hallstrom G: Mass balance and metabolism of [(3)H]Formoterol in healthy men after combined i.v. and oral administration-mimicking inhalation. Drug Metab Dispos. 1999 Oct;27(10):1104-16. [PMID:10497135]

Anderson GP: Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator. Life Sci. 1993;52(26):2145-60. doi: 10.1016/0024-3205(93)90729-m. [PMID:8099696]

Hoffmann C, Leitz MR, Oberdorf-Maass S, Lohse MJ, Klotz KN: Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells. Naunyn Schmiedebergs Arch Pharmacol. 2004 Feb;369(2):151-9. Epub 2004 Jan 17. [PMID:14730417]

FDA Approved Drug Products: Perforomist® inhalation solution

FDA Approved Drug Products: Bevespi Aerosphere inhalation aerosol

FDA Approved Drug Products: Duaklir® Pressair® inhalation powder

FDA Approved Drug Products: Dulera® inhalation aerosol

FDA Approved Drug Products: Foradil® Aerolizer inhalation powder

FDA Approved Drug Products: Symbicort (budesonide/formoterol fumarate) inhalation aerosol

Health Canada Product Monograph: Oxeze (formoterol) dry powder inhaler

CaymanChem: Formoterol MSDS

Global Initiative for Asthma: 2019 Guidelines Pocket Guide